1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOOCTYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOOCTYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 1,3-benzothiazole and 3-(trifluoromethyl)-1H-pyrazol-5-one.
Step 1: The benzothiazole is functionalized at the 2-position using a suitable electrophile.
Step 2: The functionalized benzothiazole is then coupled with 3-(trifluoromethyl)-1H-pyrazol-5-one under basic conditions to form the core structure.
Step 3: The cyclooctylamino group is introduced via a condensation reaction with an appropriate aldehyde or ketone, forming the final product.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic route for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions can occur at the pyrazolone core, potentially altering its electronic properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the pyrazolone core.
Substitution: Substituted derivatives with altered functional groups.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique electronic properties due to the trifluoromethyl group.
Biology:
- Potential applications in drug discovery, particularly as enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and pyrazolone core are key structural features that enable binding to these targets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its bioavailability and cellular uptake.
Comparison with Similar Compounds
1-(1,3-BENZOTHIAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE: Lacks the cyclooctylamino group, resulting in different biological activity.
1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOHEXYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE: Contains a cyclohexylamino group instead of a cyclooctylamino group, affecting its binding affinity and selectivity.
Uniqueness: The presence of the cyclooctylamino group in 1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOOCTYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE distinguishes it from similar compounds, potentially offering unique biological activities and applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(cyclooctyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4OS/c21-20(22,23)17-14(12-24-13-8-4-2-1-3-5-9-13)18(28)27(26-17)19-25-15-10-6-7-11-16(15)29-19/h6-7,10-13,26H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGYYKZJSGIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.